Enantiomeric Purity Differentiates (S)-Configured Building Block from Racemic Stock
Commercially supplied (S)-2-(Morpholin-2-yl)ethan-1-ol is certified at 98% purity by chiral HPLC, corresponding to an enantiomeric excess >99% . In contrast, the racemic mixture (CAS 132995-76-7) contains a 1:1 ratio of enantiomers, effectively introducing 50% of the undesired (R)-isomer into any synthesis. Procuring the enantiopure (S)-form eliminates the need for in-house chiral chromatographic separation or fractional crystallization, which for non-salt-forming intermediates often incurs >30% yield loss [1].
| Evidence Dimension | Chiral Purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥99% ee (98% chemical purity by HPLC) |
| Comparator Or Baseline | Racemic 2-(morpholin-2-yl)ethanol (50% ee) |
| Quantified Difference | 49–50% absolute ee advantage |
| Conditions | Commercial QC; chiral HPLC with polysaccharide-based chiral stationary phase |
Why This Matters
For drug discovery programs requiring precise stereocontrol, procuring the enantiopure (S)-building block eliminates a wasteful and costly chiral separation step, directly reducing cost-of-goods and accelerating synthesis of single-enantiomer lead candidates.
- [1] US Patent 7,378,521 B1 (Sanofi-Aventis), describing enantiomer separation via di-para-toluoyltartaric acid resolution. View Source
